

Application Notes and Protocols: Pummerer Reactions Involving Phenyl Vinyl Sulfoxide

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Compound of Interest

Compound Name: *Phenyl vinyl sulfoxide*

Cat. No.: *B1581068*

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Introduction: Harnessing the Reactivity of the Vinyl Sulfoxide Moiety

The Pummerer rearrangement, first reported by Rudolf Pummerer in 1909, is a powerful transformation in organic chemistry that converts a sulfoxide into an α -functionalized sulfide.^[1] This reaction proceeds via the activation of the sulfoxide oxygen, typically with an acid anhydride, leading to the formation of a key electrophilic intermediate known as a thionium ion.^[2] This versatile intermediate can be trapped by a wide array of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.^{[2][3]}

While the classical Pummerer reaction involves simple alkyl or aryl sulfoxides, the introduction of a conjugated vinyl group, as in **phenyl vinyl sulfoxide**, dramatically expands the reaction's synthetic potential. The electronics of the vinyl system open up new reaction pathways beyond simple α -substitution, allowing **phenyl vinyl sulfoxide** to serve as a highly versatile building block in complex molecule synthesis.^[4] Its ability to function as an acetylene equivalent in cycloadditions or as a reactive α,β -dicarbocation synthon makes it an invaluable tool for researchers in synthetic chemistry and drug development.^[5]

This guide provides an in-depth exploration of the mechanistic nuances, practical applications, and detailed experimental protocols for Pummerer reactions involving **phenyl vinyl sulfoxide**.

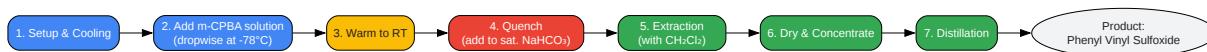
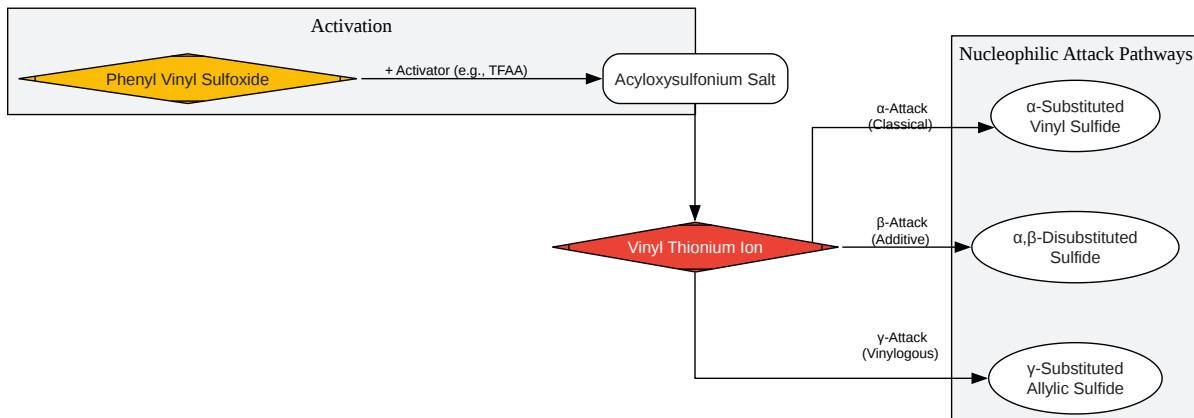
It is designed to equip researchers with both the theoretical understanding and the practical knowledge required to successfully implement this chemistry in their own synthetic endeavors.

Mechanistic Pathways: Beyond Simple α -Substitution

The core of the Pummerer reaction is the generation of a thionium ion intermediate. The process begins with the electrophilic activation of the sulfoxide oxygen by an activating agent, such as trifluoroacetic anhydride (TFAA). This forms an acyloxysulfonium salt. A subsequent base-mediated (often the counterion of the activator) deprotonation at a carbon adjacent to the sulfur generates the highly reactive thionium ion.[\[2\]](#)

For **phenyl vinyl sulfoxide**, the conjugated π -system provides multiple electrophilic sites, leading to several distinct reaction pathways upon formation of the vinyl thionium ion. The regiochemical outcome is highly dependent on the reaction conditions and the nature of the nucleophile.

- Classical Pummerer Reaction (α -Attack): Nucleophilic attack occurs at the α -carbon, directly adjacent to the sulfur atom. This is the canonical pathway, resulting in an α -substituted vinyl sulfide.
- Additive (Extended) Pummerer Reaction (β -Attack): The nucleophile attacks the β -carbon of the vinyl group. This pathway is common for vinyl sulfoxides and leads to the formation of a saturated α,β -difunctionalized sulfide. These products, such as α -thio aldehydes, are valuable synthetic intermediates.[\[6\]](#)
- Vinylogous Pummerer Reaction (γ -Attack): If the sulfoxide contains an accessible γ -proton (e.g., an allylic hydrogen), deprotonation can occur at this position, leading to a vinylogous thionium ion. Nucleophilic attack then proceeds at the γ -position.



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